Cas no 1105245-14-4 (N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide)

N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide is a purine derivative with potential applications in pharmaceutical and biochemical research. Its structure features a hydroxyethyl acetamide moiety linked to a methyl-substituted purine core, offering versatility for further functionalization. The compound's purine scaffold is of interest due to its role in nucleobase analogs, which may exhibit biological activity. The presence of both hydrophilic (hydroxyethyl) and hydrophobic (methyl-purine) groups enhances its solubility profile, making it suitable for various experimental conditions. This compound may serve as a precursor in the synthesis of modified nucleosides or enzyme inhibitors, leveraging its reactive sites for targeted modifications. Its stability under standard laboratory conditions further supports its utility in research settings.
N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide structure
1105245-14-4 structure
Product Name:N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide
CAS No:1105245-14-4
MF:C10H13N5O4
MW:267.241321325302
CID:5811613
PubChem ID:30842830
Update Time:2025-10-16

N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide
    • N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide
    • 1105245-14-4
    • F3260-0825
    • AKOS024481649
    • N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
    • N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
    • VU0607955-1
    • Inchi: 1S/C10H13N5O4/c1-14-8-7(9(18)13-10(14)19)15(5-12-8)4-6(17)11-2-3-16/h5,16H,2-4H2,1H3,(H,11,17)(H,13,18,19)
    • InChI Key: XUMMJIDWBCTLDC-UHFFFAOYSA-N
    • SMILES: C(NCCO)(=O)CN1C2=C(N(C)C(=O)NC2=O)N=C1

Computed Properties

  • Exact Mass: 267.09675391g/mol
  • Monoisotopic Mass: 267.09675391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2
  • Topological Polar Surface Area: 117Ų

N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide Pricemore >>

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Additional information on N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide

Comprehensive Analysis of N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide (CAS 1105245-14-4)

In the rapidly evolving field of pharmaceutical and biochemical research, N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide (CAS 1105245-14-4) has emerged as a compound of significant interest. This molecule, characterized by its unique purine-based structure, is gaining attention for its potential applications in drug discovery and therapeutic development. Researchers are particularly intrigued by its hydroxyethyl and acetamide functional groups, which contribute to its solubility and bioavailability, making it a promising candidate for further study.

The compound's 3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl core is a key structural feature that aligns with current trends in targeting nucleotide analogs for therapeutic purposes. With the growing demand for novel small-molecule inhibitors and enzyme modulators, this compound has been explored in various biochemical assays. Its potential role in modulating purinergic signaling pathways has sparked discussions in scientific communities, especially in the context of inflammatory responses and cellular metabolism.

Recent studies have highlighted the importance of N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide in the development of targeted therapies. The compound's ability to interact with specific biological receptors has been a focal point in preclinical research. This aligns with the broader industry shift toward precision medicine, where molecules with well-defined mechanisms of action are highly sought after. The CAS 1105245-14-4 identifier ensures accurate tracking and reproducibility in research, a critical factor in modern drug development.

From a synthetic chemistry perspective, the compound's acetamide linkage and hydroxyethyl side chain offer versatility in derivatization, enabling the creation of analogs with tailored properties. This flexibility is particularly valuable in structure-activity relationship (SAR) studies, where minor modifications can significantly impact efficacy and selectivity. The pharmaceutical industry's focus on lead optimization and drug-likeness has further amplified interest in such structurally adaptable compounds.

In the context of biochemical research tools, N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide serves as a valuable probe for studying enzyme-substrate interactions. Its purine scaffold mimics natural substrates, making it useful for investigating kinase activity and nucleotide-binding proteins. This application is particularly relevant given the increasing emphasis on proteomics and metabolomics in understanding disease mechanisms.

The compound's potential extends to neuropharmacology, where purine derivatives are being explored for their effects on neurological signaling. With rising global attention on neurodegenerative diseases and cognitive health, researchers are examining whether CAS 1105245-14-4 could contribute to novel therapeutic strategies. Its structural similarity to endogenous purines suggests possible interactions with adenosine receptors, which play crucial roles in neuroprotection and synaptic plasticity.

Quality control and analytical characterization of N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide are essential for ensuring research reproducibility. Advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy are typically employed to verify purity and structural integrity. These analytical protocols align with the pharmaceutical industry's stringent standards for compound validation, particularly in early-stage drug discovery.

As the scientific community continues to explore small-molecule therapeutics, compounds like N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide represent important building blocks for future innovations. Its combination of synthetic accessibility and biological relevance positions it as a compound worth watching in coming years. Researchers and pharmaceutical developers are encouraged to investigate its full potential through systematic in vitro and in vivo studies.

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